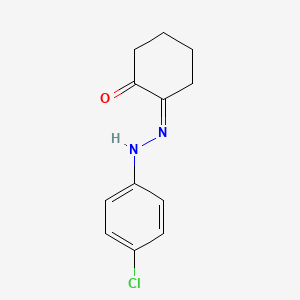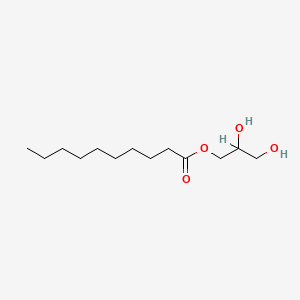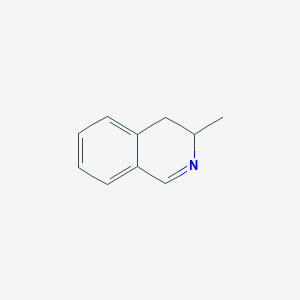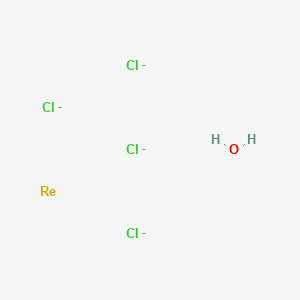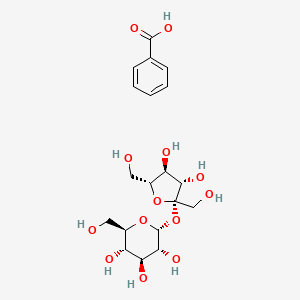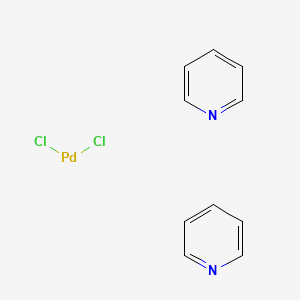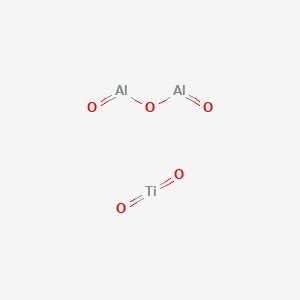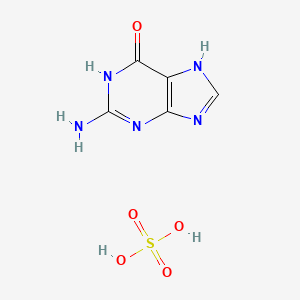
2-Amino-1H-purin-6(7H)-one sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Synthesis Analysis
The synthesis of such a compound would likely involve complex organic chemistry techniques. Typically, purine derivatives are synthesized through multi-step processes that involve the formation of the purine ring system and subsequent functionalization .Molecular Structure Analysis
The molecular structure of a purine derivative like “2-Amino-1H-purin-6(7H)-one sulfate” would consist of a purine core, which is a two-ring system composed of a six-membered pyrimidine ring fused to a five-membered imidazole ring .Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, elimination, and addition reactions, depending on the substituents present on the purine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a purine derivative like “2-Amino-1H-purin-6(7H)-one sulfate” would depend on its specific structure. Factors that could influence these properties include the nature and position of the substituents on the purine ring .科学研究应用
Sulfate Assimilation in Plants
Sulfate assimilation is a crucial biochemical pathway where inorganic sulfate is converted into organic forms, primarily in plants, prokaryotes, and fungi. This conversion is vital for synthesizing essential sulfur-containing amino acids like cysteine and homocysteine. The process is highly regulated and varies across different plant species. Recent studies, particularly in Arabidopsis thaliana, have shed light on the molecular regulation of this pathway, emphasizing the role of sulfate, nitrate, and carbon assimilations in coordination. These insights contribute significantly to understanding sulfur nutrition in plants and its regulation, which has broad implications for agricultural science and plant physiology (Kopriva, 2006).
Antioxidant Role of Sulfur-containing Amino Acids
Sulfur-containing amino acids, such as methionine, cysteine, and taurine, play a critical role in cellular antioxidant systems. These amino acids are involved in the synthesis of glutathione, a major intracellular antioxidant. Their sulfation enhances their ability to scavenge free radicals and protect against oxidative stress. Additionally, sulfur-containing ligands have shown potential in chelating toxic metal ions, highlighting their importance in detoxification processes and their therapeutic potential in managing oxidative stress-induced conditions (Čolović et al., 2018).
Sulfated Polysaccharides and Their Bioactivities
Sulfated modification of polysaccharides, derived from natural sources like plants and fungi, has been recognized for its ability to significantly enhance bioactivities and even introduce new functionalities. These modifications have led to the development of sulfated polysaccharides with potent antioxidant, anticancer, immunoregulatory, and anticoagulant activities. Such advancements not only offer insights into the structural and functional diversity of these biomolecules but also open up new avenues for their application in pharmaceuticals and nutraceuticals (Wang et al., 2018).
Protein Post-Translational Modification via Sulfation
Protein tyrosine sulfation (PTS) is a crucial post-translational modification affecting various proteins and peptides. This modification involves the transfer of sulfate from 3'-phosphoadenosine-5'-phosphosulfate to tyrosine residues, influencing protein-protein interactions and biochemical reactions. Understanding the biochemical properties and mechanisms of tyrosylprotein sulfotransferase (TPST), the enzyme responsible for PTS, is fundamental for exploring the function of PTS in physiological conditions and its association with diseases (Yang et al., 2015).
安全和危害
未来方向
The study of purine derivatives is a vibrant field of research, with potential applications in areas such as medicinal chemistry, drug discovery, and biochemistry . Future research could involve the synthesis and study of new purine derivatives, including “2-Amino-1H-purin-6(7H)-one sulfate”, to explore their potential biological activities and applications.
属性
IUPAC Name |
2-amino-1,7-dihydropurin-6-one;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O.H2O4S/c6-5-9-3-2(4(11)10-5)7-1-8-3;1-5(2,3)4/h1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGHRYWZFHJXFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1H-purin-6(7H)-one sulfate | |
CAS RN |
10333-92-3 |
Source


|
| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10333-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


